molecular formula C7H9NO B189453 2-Aminobenzyl alcohol CAS No. 5344-90-1

2-Aminobenzyl alcohol

Cat. No. B189453
CAS RN: 5344-90-1
M. Wt: 123.15 g/mol
InChI Key: VYFOAVADNIHPTR-UHFFFAOYSA-N
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Safety And Hazards

2-Aminobenzyl alcohol is considered hazardous. It is harmful if swallowed and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation2. It is advised to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound7.


Future Directions

properties

IUPAC Name

(2-aminophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFOAVADNIHPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063800
Record name 2-Aminobenzenemethanol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminobenzyl alcohol
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Product Name

2-Aminobenzyl alcohol

CAS RN

5344-90-1
Record name 2-Aminobenzyl alcohol
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Record name 2-Aminobenzyl alcohol
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Record name 2-Aminobenzyl alcohol
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Record name 2-Aminobenzyl alcohol
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Record name Benzenemethanol, 2-amino-
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Record name 2-aminobenzyl alcohol
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Record name 2-AMINOBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

To a solution of 2-nitrobenzyl alcohol (500 g, 3.2 mol) in MeOH (2.5 L) was added Pd/C (40 g) under N2 and refluxed for 30 min. Hydrazine hydrate (500 mL) was added slowly with stirring. The resulting mixture was stirred under reflux for another 2 h. The solid formed was filtered, concentrated and the crude residue was extracted with ethyl acetate (2×500 mL). The organic layer was washed with brine and dried over MgSO4. After evaporation of the solvents, 2-aminobenzyl alcohol (357 g, 89% yield) was isolated as pale yellow solid.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction mixture from Stage A was boiled so as to drive off the isopropyl acetate solvent. A solution of 100 g of sodium hydroxide in 100 ml of water was added to the residue, and the whole was refluxed for 2 hours. After cooling to 45° C., the product was extracted with four 270 ml portions of isopropyl acetate. The isopropyl acetate was then distilled off and the product recrystallized from toluene to give 100 g (63% of theoretical) of 97-98% pure 2-amino-benzyl alcohol; m.p. 83°-83.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzyl alcohol
Reactant of Route 2
2-Aminobenzyl alcohol
Reactant of Route 3
2-Aminobenzyl alcohol
Reactant of Route 4
2-Aminobenzyl alcohol
Reactant of Route 5
2-Aminobenzyl alcohol
Reactant of Route 6
2-Aminobenzyl alcohol

Citations

For This Compound
1,180
Citations
JP Chism, DE Rickert - Chemical Research in Toxicology, 1989 - ACS Publications
… , calf thymus DNA and [14C]-2-aminobenzyl alcohol or [14C]-2-amino-6… [14C]-2-aminobenzyl alcohol revealed radiolabel bound … a nitro group to yield 2-aminobenzyl alcohol (2ABAlc) or …
Number of citations: 23 pubs.acs.org
CS Cho, BT Kim, HJ Choi, TJ Kim, SC Shim - Tetrahedron, 2003 - Elsevier
… In summary, we have demonstrated that 2-aminobenzyl alcohol can be oxidatively coupled … the direct quinoline formation from 2-aminobenzyl alcohol and secondary alcohols without …
Number of citations: 167 www.sciencedirect.com
Y Kiren, J Deguchi, Y Hirasawa, H Morita… - Journal of natural …, 2014 - Springer
… The existence of the 2-aminobenzyl alcohol skeleton was … and connection with 2-aminobenzyl alcohol through a nitrogen … assigned to be a 2-aminobenzyl alcohol skeleton with amide …
Number of citations: 26 link.springer.com
AS Barham - Journal of New Materials for Electrochemical …, 2015 - search.ebscohost.com
… The authors demonstrated that 2aminobenzyl alcohol … of 2-aminobenzyl alcohol in the copolymer [3]. Rivas and Sanchez [4] studied the polymerisation of 2aminobenzyl alcohol and …
Number of citations: 5 search.ebscohost.com
N Sundaraganesan, H Saleem, S Mohan… - … Acta Part A: Molecular …, 2005 - Elsevier
… Literature survey reveals that to the best of our knowledge, neither the complete Raman and IR spectra nor the force fields for 2-aminobenzyl alcohol (2ABA) have been reported so far. …
Number of citations: 43 www.sciencedirect.com
M Tuan Ha, N Thi Nguyen… - Chemistry–An Asian …, 2022 - Wiley Online Library
… In order to develop a convenient protocol for the synthesis of quinoline derivatives, we choose the reaction of 2aminobenzyl alcohol and acetophenone in the presence of NaOH base …
Number of citations: 3 onlinelibrary.wiley.com
K Das, A Mondal, D Pal, D Srimani - Organic letters, 2019 - ACS Publications
… of our catalyst, dehydrogenative annulation of 2-aminobenzyl alcohol and benzyl cyanide was studied. Thus, when a toluene solution containing 2-aminobenzyl alcohol (1 mmol) and …
Number of citations: 87 pubs.acs.org
CS Cho, BT Kim, TJ Kim, SC Shim - Chemical Communications, 2001 - pubs.rsc.org
… Herein we report a modified Friedlaender quinoline synthesis via a ruthenium-catalysed oxidative cyclisation of 2-aminobenzyl alcohol with ketones. … The results of several …
Number of citations: 172 pubs.rsc.org
CS Cho, HJ Seok, SO Shim - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
… 2-Aminobenzyl alcohol undergoes oxidative cyclization with aryl(alkyl), alkyl(alkyl) and … via a sequence involving initial oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde by a …
Number of citations: 54 onlinelibrary.wiley.com
CS Cho, WX Ren, SC Shim - Bulletin of the Korean Chemical Society, 2005 - Citeseer
… In summary, it has been shown that 2-aminobenzyl alcohol undergoes an oxidative coupling and cyclization with ketones in the presence of a catalytic amount of Pd/C along with KOH …
Number of citations: 39 citeseerx.ist.psu.edu

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